![molecular formula C19H14ClFN2O2 B2400824 2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide CAS No. 1197542-75-8](/img/structure/B2400824.png)
2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of pyridine carboxamides and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide is not fully understood, but it is believed to act on the TRPA1 ion channel, which is involved in pain and inflammation. This compound has been shown to inhibit TRPA1 activation and reduce pain and inflammation in animal models. This compound may also act on other ion channels and receptors, including the cannabinoid receptor CB1, which is involved in pain and anxiety.
Biochemical and physiological effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as have anticonvulsant and anxiolytic effects. This compound has also been shown to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide has several advantages for lab experiments. It is readily available and has been extensively studied, making it a well-characterized compound. This compound also has a wide range of potential therapeutic applications, making it a promising compound for further research. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound may have off-target effects that need to be carefully studied.
Future Directions
There are several future directions for research on 2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and its effects on ion channels and receptors. Another area of research is to study the long-term safety and efficacy of this compound in animal models and human clinical trials. This compound may also have potential as a treatment for other conditions, such as cancer and autoimmune diseases, which should be further explored. Finally, the development of new analogs of this compound with improved properties and selectivity may lead to the discovery of even more promising compounds for therapeutic use.
Synthesis Methods
The synthesis of 2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide involves the reaction of 3-(4-fluorophenyl)methoxyaniline with 2-chloronicotinoyl chloride in the presence of a base. This reaction leads to the formation of this compound as a white solid with a purity of over 98%. The synthesis of this compound has been extensively studied and optimized, and the compound is now readily available for research purposes.
Scientific Research Applications
2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide has been studied for its potential therapeutic properties in a variety of diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This compound has also been studied for its potential as a treatment for neuropathic pain, anxiety, and depression. In addition, this compound has been shown to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-N-[3-[(4-fluorophenyl)methoxy]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-18-17(5-2-10-22-18)19(24)23-15-3-1-4-16(11-15)25-12-13-6-8-14(21)9-7-13/h1-11H,12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGQAHJGSYKXHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2400744.png)
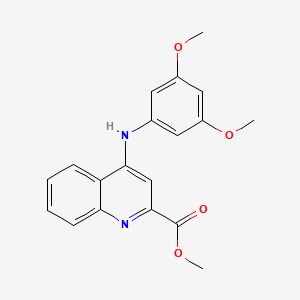
![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)
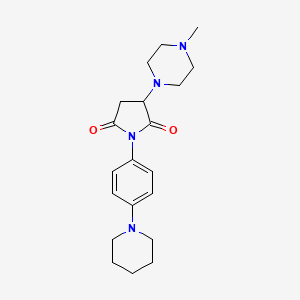
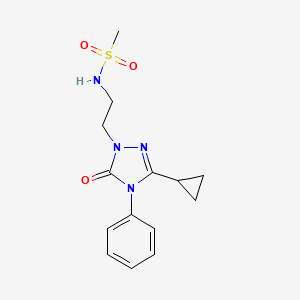
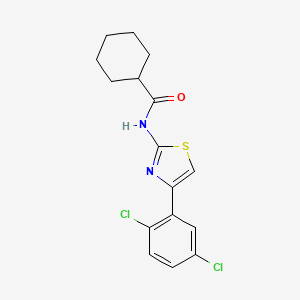
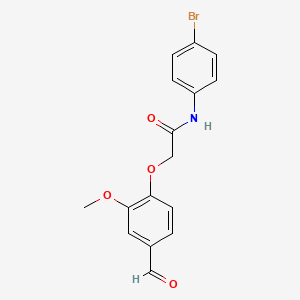
![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)
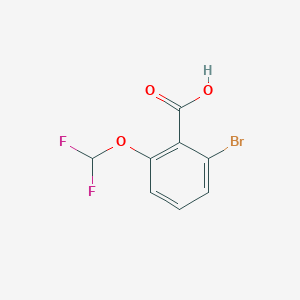
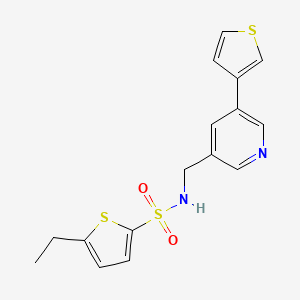
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2400760.png)
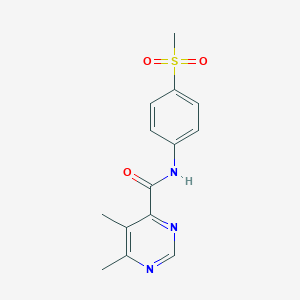
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)